![molecular formula C18H25N3O3 B2656356 N1-isopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941890-18-2](/img/structure/B2656356.png)
N1-isopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-isopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is used in various fields, including drug discovery and material synthesis. Its structure includes an oxalamide core, which is known for its stability and reactivity.
Preparation Methods
The synthesis of N1-isopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the oxalamide core. The synthetic route may include the following steps:
Formation of the oxalamide core: This involves the reaction of oxalyl chloride with an amine to form the oxalamide.
Introduction of the isopentyl group: This step involves the alkylation of the oxalamide with an isopentyl halide under basic conditions.
Attachment of the pyrrolidinyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N1-isopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the isopentyl and pyrrolidinyl groups, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-isopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-isopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The oxalamide core can form hydrogen bonds and other interactions with these targets, influencing their activity. The pyrrolidinyl group may also play a role in binding to specific sites on proteins, modulating their function.
Comparison with Similar Compounds
N1-isopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidinyl group and are known for their biological activity.
Oxalamide derivatives: Compounds with an oxalamide core are often used in similar applications due to their stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12(2)8-9-19-17(23)18(24)20-14-6-7-15(13(3)11-14)21-10-4-5-16(21)22/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTLTFILPOFDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCCC(C)C)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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